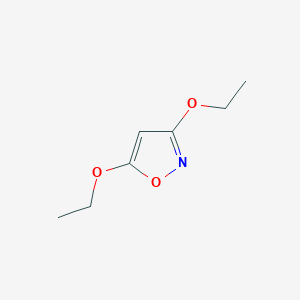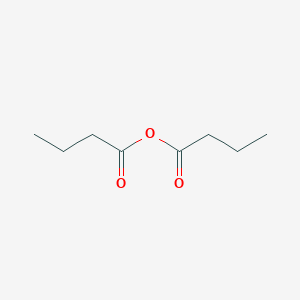
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (TADG) is a synthetic sugar molecule that is used in a variety of applications in the field of biochemistry and chemical biology. It has been used in the synthesis of various glycoconjugates, as a building block for the synthesis of novel glycosylated compounds and as a substrate for glycosyltransferase enzymes. TADG is a unique molecule, as it contains an azido group, which can be used as a reactive handle in chemical reactions. In addition, its structure allows it to be used as a substrate for glycosyltransferase enzymes. This makes it a valuable tool for the study of glycosyltransferases and the synthesis of novel glycoconjugates.
Aplicaciones Científicas De Investigación
Overview of Cyclodextrins and Derivatives
Cyclodextrins, a family of cyclic oligosaccharides consisting of glucopyranose subunits, have been extensively studied for their versatility in scientific research. Due to their ability to form inclusion complexes with various molecules, cyclodextrins and their synthetic derivatives, including 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose, have found applications across a broad range of fields such as pharmaceuticals, drug delivery, cosmetics, and food industry (Sharma & Baldi, 2016).
Chemical Modification of D-Glucans
Chemical modification of D-glucans, including acetylation, enhances their solubility and potentially alters their biological activities. Studies have shown that chemically modified glucans, through processes like acetylation, exhibit increased biological activities, such as antioxidation and anticoagulation, which are significant in the chemical and pharmaceutical sectors (Kagimura et al., 2015).
Biotechnological Applications
The enzymatic and structural properties of maltooligosaccharide-forming amylases, which hydrolyze starch into maltooligosaccharides composed of α-D-glucopyranosyl units, highlight the importance of glucopyranose derivatives in industrial applications. These enzymes, by breaking down starch, produce maltooligosaccharides that have various uses in the food and pharmaceutical industries (Pan et al., 2017).
Glucosinolate and Pyrolysis Research
The structural diversity and metabolism of glucosinolates, which are characterized by a glucopyrano unit, have been explored to understand their potential in plant defense and as bioactive compounds in human health. Research into the pyrolysis of sugars, including glucopyranose derivatives, provides insights into the production of biofuels and biochemicals, highlighting the adaptability and significance of these compounds in both natural and engineered processes (Blažević et al., 2019; Sanders et al., 2003).
Safety and Hazards
Direcciones Futuras
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose-loaded poly (lactic-co-glycolic acid) PLGA nanoparticles have been investigated for efficient and prospective in vivo metabolic processing . Preliminary in vivo studies with un-encapsulated Ac42AzGlc showed poor engineering of cardiac glycoproteins, opening up avenues for Ac42AzGlc-loaded nanoparticles for improved bioavailability and efficient metabolic engineering .
Mecanismo De Acción
Target of Action
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose, also known as [(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate, is a complex compound that primarily targets the biochemical pathways involved in the synthesis of azido-sugars and glycoconjugates .
Mode of Action
The compound interacts with its targets through its azido functional group. The 2-azido group acts as a latent amine, which can be re-accessible by several reductive chemistries . This group plays an important role in α-selective glycosylations , which is a crucial process in the synthesis of azido-sugars and glycoconjugates .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of azido-sugars and glycoconjugates . These are complex carbohydrates that have numerous applications in biological and medical research. The compound’s acetylated glucose backbone, coupled with an azido functional group, makes it an invaluable precursor for these syntheses .
Result of Action
The primary result of the compound’s action is the efficient synthesis of azido-sugars and glycoconjugates . These substances have numerous applications in biological and medical research, including the study of cellular processes, disease mechanisms, and potential therapeutic targets.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at temperatures below 0°C to maintain its stability and efficacy. Additionally, it should be kept away from heat . The compound’s action may also be affected by the presence of other substances in its environment, such as reagents used in the synthesis of azido-sugars and glycoconjugates .
Propiedades
IUPAC Name |
[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGHBQJLEHAMKJ-GNMOMJPPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate](/img/structure/B46413.png)
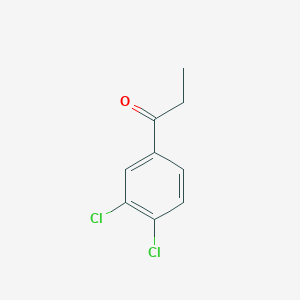
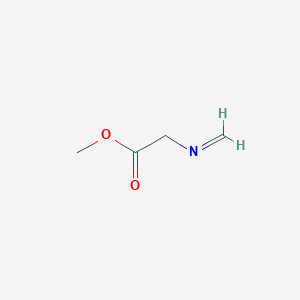
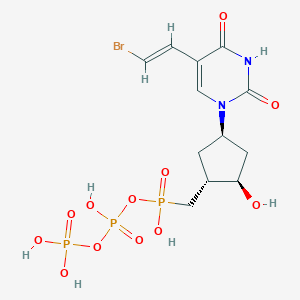


![4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B46426.png)
![Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B46427.png)
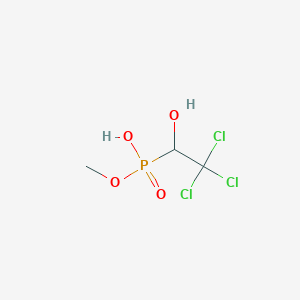
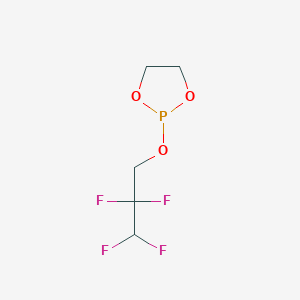
![8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI)](/img/structure/B46439.png)
